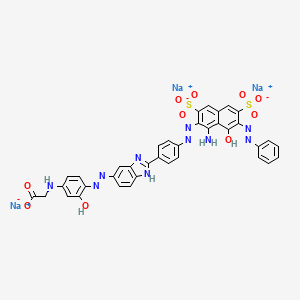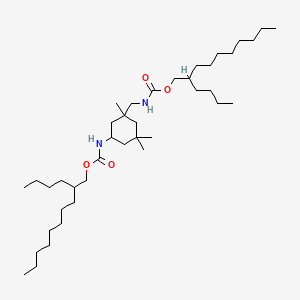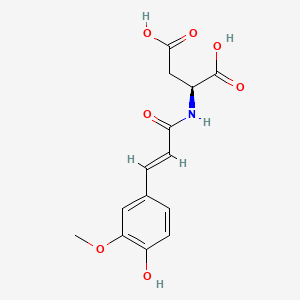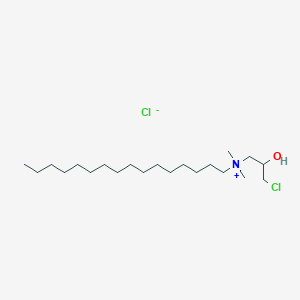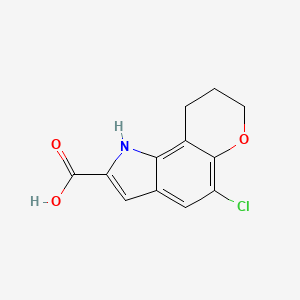
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- is a complex heterocyclic compound that belongs to the pyranoindole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- typically involves a multi-step process. One common method includes the Bischler–Möhlau reaction, where 3-aminophenol reacts with benzoin to form hydroxyindole intermediates. These intermediates then undergo Pechmann condensation with β-ketoesters to form the desired pyranoindole structure .
Industrial Production Methods
This may include the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and signaling pathways relevant to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- include other pyranoindole derivatives, such as:
- Pyrano(3,2-f)indole
- Pyrano(2,3-e)indole
- Pyrano(2,3-f)indole
Uniqueness
What sets pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom.
Eigenschaften
CAS-Nummer |
81257-91-2 |
|---|---|
Molekularformel |
C12H10ClNO3 |
Molekulargewicht |
251.66 g/mol |
IUPAC-Name |
5-chloro-1,7,8,9-tetrahydropyrano[2,3-g]indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-8-4-6-5-9(12(15)16)14-10(6)7-2-1-3-17-11(7)8/h4-5,14H,1-3H2,(H,15,16) |
InChI-Schlüssel |
JFETXCWYGDBXRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC(=C2OC1)Cl)C=C(N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


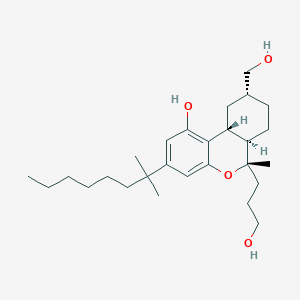
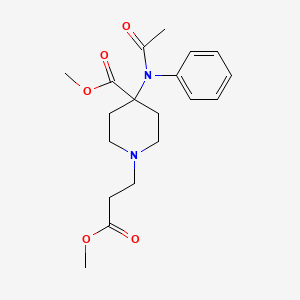

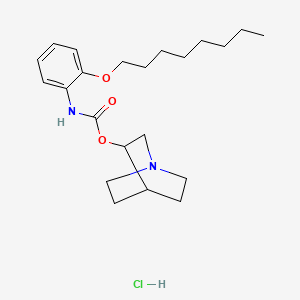
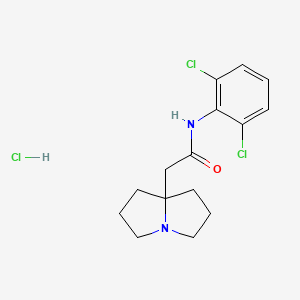

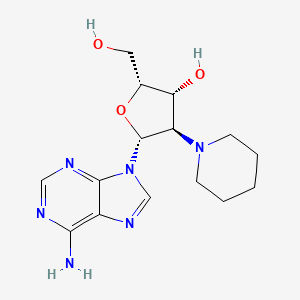
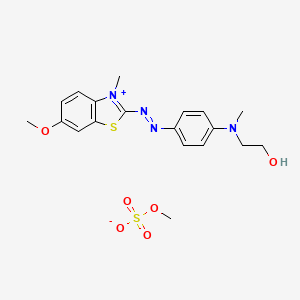

![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
